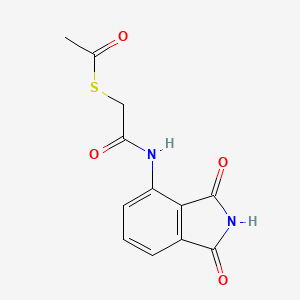

S-(2-((1,3-dioxoisoindolin-4-yl)amino)-2-oxoethyl) ethanethioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, a synthetic pathway was developed for N4-(2-amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide, which was designed to work as a selective degrader of histone deacetylase-3 (HDAC3) .Applications De Recherche Scientifique

Targeted Protein Degradation

The compound is utilized in the design of proteolysis targeting chimeras (PROTACs) , which are molecules designed to induce the degradation of specific proteins . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This approach is particularly promising for modifying proteins of interest (POIs) through protein degradation, offering a novel therapeutic strategy, especially in cancer treatment.

Histone Deacetylase Inhibition

It has been designed to act as a selective degrader of histone deacetylase-3 (HDAC3) . HDAC3 is involved in the regulation of gene expression and cell proliferation, and its dysregulation is implicated in various diseases, including cancer. Inhibitors of HDAC can serve as potential anticancer therapeutics, and this compound’s ability to target HDAC3 specifically could be highly beneficial.

Cancer Therapy

The compound’s structure is related to molecules that have shown the ability to suppress indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) activities in vitro . IDO1 is an enzyme whose overactivation is linked to cancer pathogenesis. Inhibitors of IDO1 are considered potential treatments for cancer, and derivatives of this compound could play a role in developing new cancer therapies.

Immune Response Modulation

Derivatives of this compound have been linked with structures like pomalidomide , which can enhance immune responses mediated by T cells and NK cells . Such derivatives could be used to inhibit the production of proinflammatory cytokines and induce apoptosis in cancer cells, making them valuable in treating various malignant tumors and immune diseases.

Photostability and Crystallography

Research has indicated that similar compounds are photostable in crystal form and do not undergo homolytic N–O bond cleavage as observed in solution . This property is essential for studying the crystal structure and behavior of these compounds under various conditions, which can provide insights into their stability and reactivity.

Orientations Futures

The future directions for research on “S-(2-((1,3-dioxoisoindolin-4-yl)amino)-2-oxoethyl) ethanethioate” and similar compounds could involve further exploration of their potential as selective degraders of specific proteins, such as histone deacetylase-3 (HDAC3) . This could have implications for the development of new therapeutic strategies for diseases associated with dysregulation of these proteins.

Mécanisme D'action

Target of Action

The compound, also known as S-[2-[(1,3-dioxoisoindol-4-yl)amino]-2-oxoethyl] ethanethioate, primarily targets Histone Deacetylase-3 (HDAC3) . HDAC3 is a member of the class-I histone deacetylases, which are zinc-dependent enzymes that catalyze the removal of acetyl groups from histone lysine residues . They play a crucial role in the regulation of gene expression and cell proliferation .

Mode of Action

The compound is designed to work as a selective degrader of HDAC3 . It interacts with HDAC3, inhibiting its activity and leading to changes in the acetylation status of histones . This can alter gene expression and influence various cellular processes .

Biochemical Pathways

The inhibition of HDAC3 affects the epigenetic regulation of gene expression . Dysregulation of HDAC3’s epigenetic activity has been implicated in a wide range of diseases, including cancer . Therefore, the compound’s action on HDAC3 can potentially influence disease progression and treatment outcomes .

Result of Action

The compound’s interaction with HDAC3 leads to changes in gene expression, which can have various molecular and cellular effects . The specific effects would depend on the context, including the specific genes affected and the type of cells involved .

Propriétés

IUPAC Name |

S-[2-[(1,3-dioxoisoindol-4-yl)amino]-2-oxoethyl] ethanethioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S/c1-6(15)19-5-9(16)13-8-4-2-3-7-10(8)12(18)14-11(7)17/h2-4H,5H2,1H3,(H,13,16)(H,14,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCLGZQBXOYSNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(=O)NC1=CC=CC2=C1C(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Chlorophenyl)methyl]-1,1-dioxothian-4-amine](/img/structure/B2361484.png)

![9-Chloro-2-(6-chloro-2-oxo-2h-chromen-3-yl)-4-methyl-5h-chromeno[3,4-c]pyridin-5-one](/img/structure/B2361486.png)

![2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2361489.png)

![Tert-butyl 4-[[2,2-dimethylpropanoyl(methyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B2361491.png)

![N-(2-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2361494.png)

![3-(3,4-Dimethoxyphenyl)-3-[(furan-2-carbonyl)-amino]propionic acid](/img/structure/B2361496.png)

![Tert-butyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B2361499.png)